molecular formula C16H19FN2O3 B6577332 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide CAS No. 1235107-11-5

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide

Cat. No.: B6577332
CAS No.: 1235107-11-5
M. Wt: 306.33 g/mol
InChI Key: XXSUXQBXQNBXOR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide is unique due to its combination of an oxazole ring with a fluorophenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-11-15(12(2)22-19-11)7-8-16(20)18-9-10-21-14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSUXQBXQNBXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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